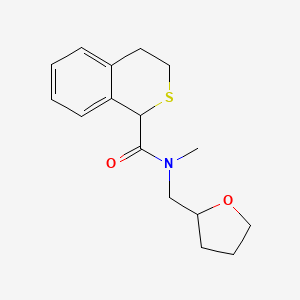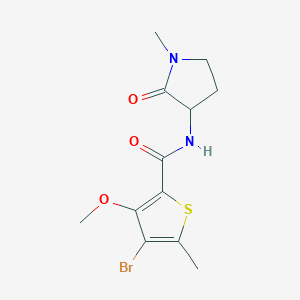
2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide, commonly known as MTIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. In recent years, there has been a growing interest in the use of MTIP as a tool compound for studying the role of the D3 receptor in various physiological and pathological conditions.
作用机制
The dopamine D3 receptor is a G protein-coupled receptor that is highly expressed in the mesolimbic pathway, which plays a crucial role in the regulation of reward and motivation pathways in the brain. MTIP acts as a selective antagonist of the D3 receptor, blocking its activation by dopamine and other ligands. This leads to a reduction in the activity of the mesolimbic pathway, which is thought to underlie the therapeutic effects of MTIP in various disorders.
Biochemical and Physiological Effects:
MTIP has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on the mesolimbic pathway, MTIP has also been shown to modulate other neurotransmitter systems, including the glutamatergic and cholinergic systems. MTIP has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of MTIP as a tool compound is its high selectivity for the D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. This makes it a valuable tool for studying the role of the D3 receptor in various physiological and pathological conditions. However, one limitation of MTIP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on MTIP. One area of interest is the use of MTIP as a tool compound for studying the role of the D3 receptor in addiction and other psychiatric disorders. Another potential direction is the development of more potent and selective D3 receptor antagonists based on the structure of MTIP. Finally, there is also interest in exploring the potential therapeutic applications of MTIP in other neurological and psychiatric disorders, such as Alzheimer's disease and depression.
In conclusion, MTIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a valuable tool compound for studying the role of this receptor in various physiological and pathological conditions. While there are limitations to its use, the potential future directions for research on MTIP make it an exciting area of study in the field of neuroscience.
合成方法
MTIP can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-N-(pyridin-4-ylmethyl)amine to form the amide intermediate. The amide is then cyclized using Lawesson's reagent to form the thiazole ring, followed by the introduction of the carboxamide group using a coupling agent such as EDCI.
科学研究应用
MTIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of the D3 receptor by MTIP has been shown to have potential benefits in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, MTIP has been shown to reduce drug-seeking behavior and reinstatement in animal models of addiction. In addition, MTIP has also been shown to improve cognitive deficits in animal models of schizophrenia and to have neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(12-13-7-9-19-10-8-13)18(22)16-11-20-17(24-16)14-3-5-15(23-2)6-4-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKECLIZARUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)